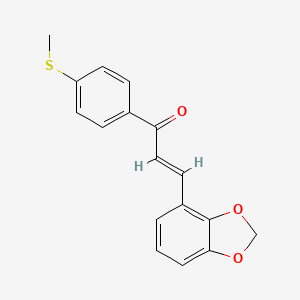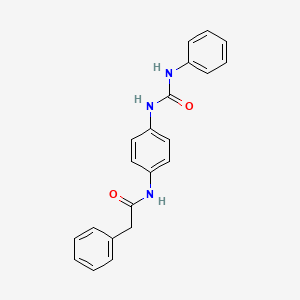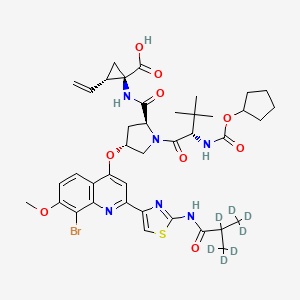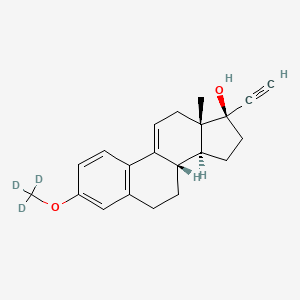
9(11)-Dehydromestranol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9(11)-Dehydromestranol-d3: is a deuterated derivative of 9(11)-dehydromestranol, a synthetic estrogen. Deuterium is a stable isotope of hydrogen, and its incorporation into the compound can provide insights into the metabolic pathways and mechanisms of action of estrogens. This compound is often used in scientific research to study the effects of estrogens in various biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9(11)-Dehydromestranol-d3 typically involves the deuteration of 9(11)-dehydromestranol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and catalysts. The process must be carefully monitored to achieve high yields and purity of the deuterated compound.
化学反応の分析
Types of Reactions:
Oxidation: 9(11)-Dehydromestranol-d3 can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its fully hydrogenated form using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Fully hydrogenated mestranol
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
Chemistry: 9(11)-Dehydromestranol-d3 is used as a tracer in chemical studies to understand the metabolic pathways of estrogens. The incorporation of deuterium allows researchers to track the compound’s transformation and interactions in chemical reactions.
Biology: In biological research, this compound helps in studying the effects of estrogens on cellular processes. It is used in experiments to investigate estrogen receptor binding, gene expression, and cellular proliferation.
Medicine: The compound is valuable in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of estrogens. It aids in the development of estrogen-based therapies and drugs.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new estrogenic drugs. Its deuterated form provides stability and helps in detailed analysis during drug formulation.
作用機序
9(11)-Dehydromestranol-d3 exerts its effects by binding to estrogen receptors in target cells. This binding activates the receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The pathways involved in its action include the activation of gene expression related to cell growth, differentiation, and reproductive functions.
類似化合物との比較
Mestranol: A synthetic estrogen similar to 9(11)-Dehydromestranol-d3 but without deuterium incorporation.
Ethinylestradiol: Another synthetic estrogen used in contraceptives and hormone replacement therapy.
Estradiol: A natural estrogen hormone with similar biological effects.
Uniqueness: The uniqueness of this compound lies in its deuterium incorporation, which provides stability and allows for detailed metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.
特性
分子式 |
C21H24O2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
(8S,13S,14S,17R)-17-ethynyl-13-methyl-3-(trideuteriomethoxy)-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H24O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8-9,13,18-19,22H,5,7,10-12H2,2-3H3/t18-,19+,20+,21+/m1/s1/i3D3 |
InChIキー |
GVXJUYLYKYITPG-FQAVSHCRSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C3=CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C |
正規SMILES |
CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


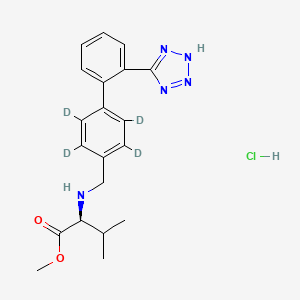
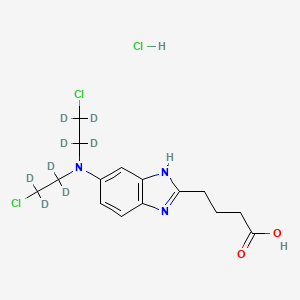

octadec-9-enamide](/img/structure/B12412110.png)
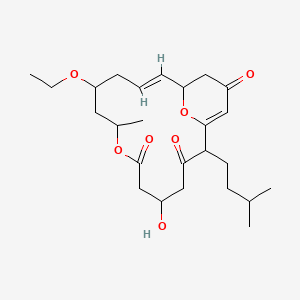
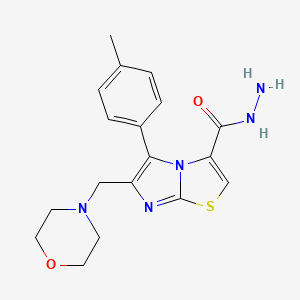

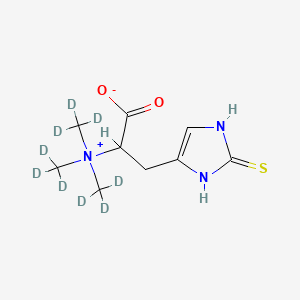
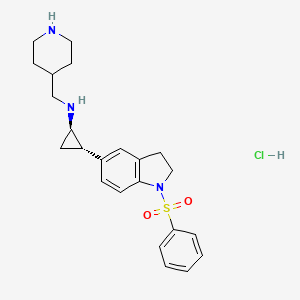
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7](/img/structure/B12412146.png)

